molecular formula C16H15BrN2O6 B5360413 ethyl 2-[4-bromo-2-[(Z)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenoxy]acetate

ethyl 2-[4-bromo-2-[(Z)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenoxy]acetate

Cat. No.: B5360413
M. Wt: 411.20 g/mol
InChI Key: YFHOJYKFOLCZLG-XQRVVYSFSA-N
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Description

Ethyl 2-[4-bromo-2-[(Z)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenoxy]acetate is a complex organic compound that features a variety of functional groups, including a bromine atom, a nitro group, and an oxazole ring

Properties

IUPAC Name

ethyl 2-[4-bromo-2-[(Z)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O6/c1-3-23-15(20)9-24-13-7-5-12(17)8-11(13)4-6-14-16(19(21)22)10(2)18-25-14/h4-8H,3,9H2,1-2H3/b6-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFHOJYKFOLCZLG-XQRVVYSFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)Br)C=CC2=C(C(=NO2)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)COC1=C(C=C(C=C1)Br)/C=C\C2=C(C(=NO2)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[4-bromo-2-[(Z)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenoxy]acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Nitration: The addition of a nitro group to the oxazole ring.

    Ethenylation: The formation of the ethenyl linkage between the aromatic ring and the oxazole ring.

    Esterification: The final step involves the esterification of the phenoxy group with ethyl acetate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. Catalysts and solvents are carefully selected to optimize each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-bromo-2-[(Z)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenoxy]acetate can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different oxidation states.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products

    Oxidation: Products may include various nitro derivatives.

    Reduction: Products may include amine derivatives.

    Substitution: Products depend on the nucleophile used, such as methoxy or cyano derivatives.

Scientific Research Applications

Ethyl 2-[4-bromo-2-[(Z)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenoxy]acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-[4-bromo-2-[(Z)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenoxy]acetate involves its interaction with specific molecular targets. The nitro group and oxazole ring are key functional groups that contribute to its biological activity. The compound may interact with enzymes or receptors, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Ethyl 2-[4-bromo-2-[(Z)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenoxy]acetate can be compared with other similar compounds, such as:

    Ethyl 2-[4-chloro-2-[(Z)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]phenoxy]acetate: Similar structure but with a chlorine atom instead of bromine.

    Ethyl 2-[4-bromo-2-[(Z)-2-(3-methyl-4-amino-1,2-oxazol-5-yl)ethenyl]phenoxy]acetate: Similar structure but with an amino group instead of a nitro group.

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